molecular formula C7H8N2O2 B146504 3,4-Diaminobenzoic acid CAS No. 619-05-6

3,4-Diaminobenzoic acid

Cat. No.: B146504
CAS No.: 619-05-6
M. Wt: 152.15 g/mol
InChI Key: HEMGYNNCNNODNX-UHFFFAOYSA-N
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Description

3,4-Diaminobenzoic acid is an organic compound with the molecular formula C7H8N2O2. It is a derivative of benzoic acid, where two amino groups are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its applications in the synthesis of various pharmaceuticals and dyes .

Safety and Hazards

3,4-Diaminobenzoic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in eyes, rinse cautiously with water for several minutes .

Future Directions

The thioester surrogate 3,4-diaminobenzoic acid (Dbz) facilitates the efficient synthesis of peptide thioesters by Fmoc chemistry solid phase peptide synthesis and the optional attachment of a solubility tag at the C-terminus . The protection of the partially deactivated ortho-amine of Dbz is necessary to obtain contamination-free peptide synthesis . The reported carbamate protecting groups promote a serious side reaction, benzimidazolinone formation . The introduction of the Boc-protected Dbz prevents the benzimidazolinone formation, leading to clean peptide o-aminoanilides suitable for the total chemical synthesis of proteins .

Biochemical Analysis

Biochemical Properties

3,4-Diaminobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it can act as a redox label for the electrochemical detection of single base mismatches . Additionally, this compound undergoes cyclocondensations to form quinoxalines and benzimidazoles, which are crucial in various biochemical pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with enzymes can lead to changes in metabolic flux and metabolite levels, thereby affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to undergo cyclocondensations to form quinoxalines and benzimidazoles is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions, but its degradation can lead to changes in its biochemical properties and cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that there are threshold effects, beyond which the compound’s toxicity increases significantly .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of quinoxalines and benzimidazoles highlights its importance in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biochemical and cellular effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects. This localization is essential for the compound’s role in biochemical reactions and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Diaminobenzoic acid can be synthesized through several methods. One common method involves the reduction of 3,4-dinitrobenzoic acid using a suitable reducing agent such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated by filtration and recrystallization .

Another method involves the catalytic hydrogenation of 3,4-dinitrobenzoic acid using a nickel catalyst under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of a continuous flow reactor where 3,4-dinitrobenzoic acid is hydrogenated in the presence of a nickel catalyst. The product is then purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

3,4-Diaminobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Diaminobenzoic acid
  • 3,5-Diaminobenzoic acid
  • 4-Aminobenzoic acid

Comparison

3,4-Diaminobenzoic acid is unique due to the specific positioning of the amino groups, which allows it to form distinct cyclocondensation products such as quinoxalines and benzimidazoles. In contrast, 2,3-diaminobenzoic acid and 3,5-diaminobenzoic acid have different reactivity patterns due to the different positions of the amino groups on the benzene ring .

Properties

IUPAC Name

3,4-diaminobenzoic acid
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InChI

InChI=1S/C7H8N2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMGYNNCNNODNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
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Related CAS

29692-96-4
Record name Benzoic acid, 3,4-diamino-, homopolymer
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DSSTOX Substance ID

DTXSID00210920
Record name 3,4-Diaminobenzoic acid
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Grey or brown powder; [Alfa Aesar MSDS]
Record name 3,4-Diaminobenzoic acid
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Vapor Pressure

0.00000956 [mmHg]
Record name 3,4-Diaminobenzoic acid
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CAS No.

619-05-6, 29692-96-4
Record name 3,4-Diaminobenzoic acid
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Record name 3,4-Diaminobenzoic acid
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Record name Benzoic acid, 3,4-diamino-, homopolymer
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Record name 3,4-Diaminobenzoic acid
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Record name 3,4-diaminobenzoic acid
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Record name 3,4-DIAMINOBENZOIC ACID
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Synthesis routes and methods I

Procedure details

Forty mg of Met-BTC having methionine at its N-terminal obtained in Reference Example 4 was dissolved in 4 ml of 3 M urea solution. To the mixture was added a solution containing 50 mM copper sulfate 0.5 ml, glyoxylic acid 0.25 g and pyridine 0.5 ml and allowed to stand at 25° C. for 1 hour. The reaction solution was passed through Sephadex G-25 column (25 mmID×600 mmL) equilibrated with 2.5 M urea and 50 mM phosphate buffer solution (pH 6.0) and the column was washed with the same buffer solution at 6 ml/minute of flow rate to collect the fraction of diketone derivative of Met-BTC. To this fraction was added the same volume of 4 M acetic acid-4 M sodium acetate solution and then added 3,4-diaminobenzoic acid to give a final concentration of 40 mM, followed by vacuum and sealing with nitrogen gas, and the reaction was proceeded at 37° C. for 15 hours. The reaction solution was purified by the same method as described in Working Example 23 to obtain a purified BTC.
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Synthesis routes and methods II

Procedure details

Forty mg of Met-NT-3 having methionine at its N-terminal obtained in Reference Example 3 was dissolved in 4 ml of 3 M urea solution. To the mixture was added a solution containing 50 mM copper sulfate 0.5 ml, glyoxylic acid 0.25 g and pyridine 0.5 ml and allowed to stand at 25° C. for 1 hour. The reaction solution was passed through Sephadex G-25 column (25 mmID×600 mmL) equilibrated with 2.5 M urea and 50 mM phosphate buffer solution (pH 6.0) and the column was washed with the same buffer solution at 6 ml/minute of flow rate to collect the fraction of diketone derivative of Met-NT-3. To this fraction was added the same volume of 4 M acetic acid-4 M sodium acetate solution and then added 3,4-diaminobenzoic acid to give a final concentration of 40 mM, followed by vacuum and sealing with nitrogen gas, and the reaction was proceeded at 37° C. for 15 hours. The reaction solution was purified by the same method as described in Working Example 37 to obtain a purified NT-3.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The molecular formula of 3,4-Diaminobenzoic acid is C₇H₈N₂O₂ and its molecular weight is 152.15 g/mol. []

A: this compound has been characterized by various spectroscopic techniques, including infrared (IR) spectroscopy, UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), and Mass Spectrometry (MS). [, , , , ]

A: this compound is prone to decarboxylation in HTW, but the reaction conditions can be optimized to minimize this side reaction. For example, 2,3-diarylquinoxaline-6-carboxylic acids have been synthesized using this compound in HTW at temperatures between 150–230 °C for reaction times ranging from 5-30 minutes. [, ]

A: Yes, this compound is a versatile monomer and can be polymerized to create various polymers. For example, it can be polymerized in polyphosphoric acid to create hyperbranched poly(phenylquinoxaline). [] It is also used in the synthesis of poly(2,5-benzimidazole) (ABPBI), a component of high-temperature fuel cell membranes. [, , ] Furthermore, it can be copolymerized with other monomers to create materials with specific properties, such as low dielectric constants and ultrahigh heat resistance. []

A: While this compound itself is not typically used as a catalyst, it can be used to functionalize materials that serve as catalysts. For example, it can be used to functionalize magnetic nanoparticles, which then act as catalysts in organic reactions, such as the synthesis of 2-methoxy-2-phenylacetonitrile derivatives. []

A: Yes, Density Functional Theory (DFT) calculations have been used to investigate the hydrolysis mechanism of palladium complexes containing this compound as a ligand. These studies help understand the behavior of these complexes in biological systems. [] Quantitative structure-activity relationship (QSAR) studies, employing molecular descriptors, have also been conducted on this compound derivatives to correlate their structures with their antioxidant activities. []

A: Modifying the structure of this compound can significantly impact its activity and potency. For instance, incorporating it into larger structures like quinoxalinocarboxylic acids influences their effects on the cardiovascular system, particularly as relaxants on coronary and basilar arteries. [] Derivatives have also shown promise as inhibitors of the oxytocinase subfamily of M1 aminopeptidases (ERAP1, ERAP2, and IRAP), which play a role in immune responses and are implicated in various diseases. [, ] Studies have shown that engaging the substrate N-terminus recognition properties of the active site of these enzymes is crucial for inhibitor binding. []

A: The type and position of substituents on the benzene ring of this compound significantly influence its reactivity and chemical behavior. Studies focusing on copper(II) chelates with o-phenylenediamine derivatives, including this compound, have shown that substituent groups at the 4-position influence the overall stability constants of the copper chelates. [] This observation suggests that the electronic properties of the substituents impact the metal-ligand interactions.

A: Several analytical methods have been used to characterize and quantify this compound. These include spectrophotometry, particularly for determining selenium content in various matrices. [] Additionally, this compound has been explored as a component in the development of potentiometric electronic tongues (ET) for pharmaceutical analysis. []

A: this compound finds applications in various fields, including: * Medicine: As a precursor for synthesizing pharmaceuticals, particularly those targeting cardiovascular ailments and as inhibitors of specific enzymes involved in immune responses. [, ] * Material Science: As a building block for creating polymers with specific properties, such as high-temperature resistance and electrical conductivity. [, , , ] * Analytical Chemistry: As a component in developing sensors, such as potentiometric electronic tongues, for analyzing pharmaceuticals and other substances. []

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